alpha-Phenyl-m-trifluoromethylphenethylamine
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Overview
Description
Alpha-Phenyl-m-trifluoromethylphenethylamine is an organic compound with the molecular formula C15H14F3N It is a derivative of phenethylamine, characterized by the presence of a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Phenyl-m-trifluoromethylphenethylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of benzaldehyde with trifluoromethylphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Alpha-Phenyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted phenethylamines
Scientific Research Applications
Alpha-Phenyl-m-trifluoromethylphenethylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of alpha-Phenyl-m-trifluoromethylphenethylamine involves its interaction with various molecular targets. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission, affecting mood, cognition, and other central nervous system functions .
Comparison with Similar Compounds
Similar Compounds
Dexfenfluramine: A serotoninergic anorectic drug with a similar trifluoromethylphenethylamine structure.
®-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic Acid: Another compound with a trifluoromethyl group, used in optical resolution.
Uniqueness
Alpha-Phenyl-m-trifluoromethylphenethylamine is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other phenethylamine derivatives .
Properties
CAS No. |
73758-34-6 |
---|---|
Molecular Formula |
C15H14F3N |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
1-phenyl-2-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)13-8-4-5-11(9-13)10-14(19)12-6-2-1-3-7-12/h1-9,14H,10,19H2 |
InChI Key |
HEGMAOBTPAUJNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
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